3-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, features a thiazolidinone core with a bromo-thienyl substituent, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinones.
Scientific Research Applications
3-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Thiazoles: Compounds containing a thiazole ring, which may have similar biological activities.
Thiophenes: Compounds with a thiophene ring, which can also exhibit diverse biological properties.
Uniqueness
The uniqueness of 3-{[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of a thiazolidinone core with a bromo-thienyl substituent. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H5BrN2OS3 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H5BrN2OS3/c9-5-1-6(14-3-5)2-10-11-7(12)4-15-8(11)13/h1-3H,4H2/b10-2+ |
InChI Key |
VYPNTPCPIMPLJM-WTDSWWLTSA-N |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC(=CS2)Br |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC(=CS2)Br |
Origin of Product |
United States |
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